MPr-SMCC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

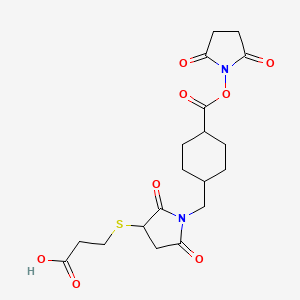

Molecular Formula |

C19H24N2O8S |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

3-[1-[[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylcyclohexyl]methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |

InChI |

InChI=1S/C19H24N2O8S/c22-14-5-6-15(23)21(14)29-19(28)12-3-1-11(2-4-12)10-20-16(24)9-13(18(20)27)30-8-7-17(25)26/h11-13H,1-10H2,(H,25,26) |

InChI Key |

ADHKQPMIACQTCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN2C(=O)CC(C2=O)SCCC(=O)O)C(=O)ON3C(=O)CCC3=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Smcc Derived Linkers

Reaction Kinetics and Mechanisms of SMCC-Mediated Conjugation

Thiol Reactivity of Maleimides

Maleimides are highly reactive electrophiles that readily undergo Michael addition reactions with nucleophiles. Their primary application in bioconjugation leverages their specific reactivity with thiol groups.

Understanding Competing Side Reactions (e.g., Hydrolysis, Retro-Michael Addition)

Despite the high specificity of maleimides towards thiols, competing side reactions can impact conjugation efficiency and conjugate stability. Hydrolysis of the maleimide (B117702) ring is a significant side reaction, particularly at alkaline pH, leading to the formation of a non-reactive maleamic acid. thermofisher.com This reduces the available maleimide for conjugation. The thiosuccinimide product of the thiol-maleimide reaction is also susceptible to hydrolysis, which opens the succinimide (B58015) ring and forms a more stable succinamic acid thioether. papyrusbio.comnih.govcreativepegworks.com

Another critical competing reaction is the retro-Michael addition, which is the reverse of the conjugation reaction. axispharm.compapyrusbio.comnih.govcreativepegworks.comnih.govmdpi.comucl.ac.uk This reaction regenerates the original maleimide and the free thiol, potentially leading to the release of the conjugated molecule. The retro-Michael reaction is particularly relevant in the presence of competing thiols, such as the high intracellular concentration of glutathione (B108866) (GSH), which can participate in thiol exchange reactions. axispharm.comnih.govcreativepegworks.comnih.govucl.ac.uk This can result in the transfer of the conjugated payload to other thiol-containing molecules, leading to reduced efficacy and potential off-target toxicity. ucl.ac.uk The stability of the thiosuccinimide linkage to retro-Michael addition can be influenced by factors such as the pKa of the reacting thiol and the substituents on the maleimide nitrogen. mdpi.com

Influence of Reaction Conditions (e.g., pH, Temperature, Solvent) on Conjugation Efficiency and Selectivity

Reaction conditions play a critical role in optimizing maleimide conjugation efficiency and selectivity.

pH: As mentioned, maintaining the pH between 6.5 and 7.5 is crucial for ensuring the specificity of maleimides towards thiols over amines. thermofisher.comaxispharm.comatto-tec.comresearchgate.net At pH values significantly above this range, the reactivity towards primary amines increases, and the rate of maleimide hydrolysis accelerates. thermofisher.com Conversely, acidic conditions can be used to prevent specific side reactions like thiazine (B8601807) formation when conjugating to N-terminal cysteines. nih.gov

Temperature: The rate of the maleimide-thiol reaction is temperature-sensitive. Lower temperatures, such as 4°C, result in slower reaction kinetics compared to room temperature or 37°C, necessitating longer incubation times to achieve comparable conjugation levels. researchgate.netproteochem.comacs.org While higher temperatures can increase the reaction rate, they may also increase the rate of competing side reactions like hydrolysis and retro-Michael addition, potentially impacting conjugate stability, especially in the presence of competing thiols. nih.gov

Solvent: The choice of solvent is important, particularly for SMCC, which is not highly soluble in water and requires dissolution in organic solvents like DMSO or DMF before being added to aqueous reaction buffers. proteochem.comwindows.net The concentration of organic solvent in the final reaction mixture should generally be kept low to maintain the solubility and activity of biomolecules. Water-soluble derivatives like Sulfo-SMCC are available to circumvent the need for organic solvents. biosyn.com The solvent environment can also influence the reaction pathway and the ratio of isomeric products formed. rsc.org Using anhydrous and amine-free organic solvents for preparing maleimide stock solutions is recommended to prevent premature hydrolysis or reaction with impurities. atto-tec.com

Reactant Ratio: The molar ratio of the maleimide linker to the molecule containing the target functional group (e.g., thiol) is a key parameter influencing conjugation efficiency and the degree of modification. Using a molar excess of the maleimide linker is a common strategy to drive the reaction to completion and achieve a higher level of conjugation. windows.netinterchim.fruu.nl The optimal ratio needs to be determined empirically for each specific conjugation system. uu.nl

Purification and Analytical Characterization Techniques for SMCC-Derived Linkers and their Intermediates

Following conjugation reactions involving SMCC-derived linkers, purification and characterization are essential to isolate the desired conjugate and assess the reaction outcome.

Common purification techniques used to remove excess unreacted linker and separate the conjugate from other reaction components include desalting columns (size exclusion chromatography or gel filtration) and dialysis. atto-tec.comproteochem.comwindows.netbiosyn.comnih.govaatbio.com These methods effectively separate molecules based on size.

Analytical techniques are employed to characterize the purified conjugates and evaluate the efficiency of the conjugation reaction. Electrophoresis, such as SDS-PAGE, followed by staining, can be used to visualize the unconjugated molecule and the higher molecular weight conjugate, providing an estimate of conjugation efficiency. biosyn.com Mass spectrometry techniques, particularly MALDI-TOF-MS, are valuable for determining the molecular weight of the conjugate and can provide more precise information on the degree of modification. biosyn.com

Chromatographic Separation Methods for Linker Purification

Purification of SMCC-derived linkers like MPr-SMCC and their subsequent conjugates is a critical step to remove unreacted starting materials, reagents, and reaction byproducts, ensuring the purity required for downstream applications. Various chromatographic techniques are employed depending on the scale of synthesis, the properties of the linker, and the nature of the molecules being conjugated.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used method for purifying maleimide linkers and their conjugates. acs.orgnih.govmdpi.comnih.govchromatographyonline.com RP-HPLC separates compounds based on their hydrophobicity, which is effective for separating the relatively nonpolar linker molecules from more polar impurities or reaction components. Preparative RP-HPLC is utilized for purifying larger quantities of material. acs.orgnih.govmdpi.comnih.gov

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), is another valuable technique, particularly for separating linker-conjugated biomolecules (like peptides or proteins) from unconjugated linkers or smaller reaction byproducts based on size. chromatographyonline.comlumiprobe.comresearchgate.netgoogleapis.comgoogleapis.com Dialysis can also be used for buffer exchange and removal of smaller molecules after conjugation reactions. thermofisher.comlumiprobe.comresearchgate.net

In specific cases, silica (B1680970) gel column chromatography has been reported for the purification of this compound. ambeed.com This method separates compounds based on their polarity, with a mobile phase typically consisting of a mixture of solvents like dichloromethane (B109758) and methanol. ambeed.com

The choice of chromatographic method and specific conditions (e.g., stationary phase, mobile phase composition, gradient) is optimized based on the chemical properties of the specific SMCC-derived linker and the desired purity level.

Spectroscopic Analysis of Synthetic Products and Impurities

Spectroscopic methods are essential for the characterization and confirmation of the structure and purity of synthesized SMCC-derived linkers and their conjugates. These techniques provide detailed information about the molecular structure, functional groups, and the presence of impurities.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the synthesized linker and verifying the mass of the conjugated product. researchgate.netgoogleapis.comgoogleapis.comacs.orgnih.govoup.comnih.govacs.orgnih.govresearchgate.net Techniques such as MALDI-TOF MS and ESI-TOF-MS are commonly used for analyzing larger molecules and conjugates, while LC-MS/MS is effective for identifying and quantifying specific linker-related species and potential catabolites. acs.orgnih.govoup.comnih.govacs.orgnih.govresearchgate.net Mass spectrometry can also help identify modification sites in conjugated biomolecules based on characteristic mass differences. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is invaluable for confirming the chemical structure of the synthesized linker by analyzing the signals corresponding to different protons in the molecule. covachem.comgoogle.comgoogle.comrsc.org NMR can also provide information about the purity of the product. researchgate.net

UV/Vis spectroscopy can be used to monitor conjugation reactions, especially when one of the molecules being conjugated has a characteristic absorbance in the UV/Vis range. researchgate.netnih.govresearchgate.net For antibody-drug conjugates utilizing SMCC linkers, UV/Vis analysis can help determine the drug-to-antibody ratio (DAR). nih.govresearchgate.net

Elemental analysis is another method used to confirm the purity of synthesized linkers by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. acs.orgnih.gov

These spectroscopic techniques, often used in combination with chromatographic separation, provide comprehensive analytical data to confirm the successful synthesis and purification of SMCC-derived linkers and to identify and characterize any impurities or byproducts.

Advanced Bioconjugation Strategies Utilizing Smcc Derived Linkers

Principles of Site-Specific Biomolecule Modification with SMCC-Derived Linkers

Site-specific modification aims to control the location and number of conjugated molecules on a biomolecule, leading to more homogeneous products with predictable properties. While SMCC itself reacts with amines and thiols, MPr-SMCC is formed by the reaction of SMCC's maleimide (B117702) with a thiol (from MPr). google.com.pgambeed.com The resulting this compound molecule retains the NHS ester, which is reactive towards primary amines on biomolecules. This allows for targeted modification of lysine (B10760008) residues or the N-terminus of proteins.

Control over Conjugation Stoichiometry and Molar Ratios for Homogeneous Products

Controlling the stoichiometry, or the drug-to-antibody ratio (DAR) in the case of ADCs, is paramount for generating homogeneous bioconjugates with consistent efficacy and reduced off-target effects. When using NHS ester-reactive linkers like this compound, the reaction primarily occurs with the ε-amino groups of lysine residues and the α-amino group of the N-terminus on a protein. The number of available lysine residues can be numerous and their reactivity can vary depending on their local environment. google.com

To achieve a desired stoichiometry, the molar ratio of the this compound linker to the protein is carefully controlled. Using a limited molar excess of the linker favors reaction with the most accessible and reactive amine sites, leading to a more controlled and potentially more homogeneous product population regarding the number of conjugated molecules per protein. aatbio.com Conversely, a larger excess can lead to higher loading but potentially increased heterogeneity in conjugation sites and drug-to-antibody ratios. patentbuddy.com Empirical testing is often required to determine the optimal molar excess for a specific protein and desired conjugation level. aatbio.com

Impact of Protein Tertiary Structure on Accessibility of Reactive Sites

The three-dimensional structure of a protein significantly influences the accessibility of its reactive amino acid residues, such as lysine ε-amino groups, to the NHS ester moiety of linkers like this compound. google.comnih.gov Lysine residues located on the protein's surface and in flexible regions are generally more accessible and thus more reactive than those buried within the protein's core or involved in interactions with other parts of the protein or complexed molecules. google.com

This differential accessibility means that even with a controlled molar ratio of linker, conjugation may not occur uniformly across all available amine sites. Instead, it is biased towards the most solvent-exposed and sterically unhindered lysine residues. Understanding the protein's tertiary structure can help in predicting potential conjugation sites and interpreting the resulting conjugate heterogeneity. google.comnih.gov While this approach doesn't achieve absolute site-specificity (like conjugation to engineered cysteine residues), controlling reaction conditions and linker-to-protein ratios, guided by structural considerations, allows for a degree of control over the conjugation profile.

Protein-Protein Crosslinking and Conjugate Formation using SMCC-Derived Linkers

SMCC and its derivatives are widely employed in creating stable protein-protein conjugates. While SMCC itself facilitates conjugation between amine and sulfhydryl groups, this compound, having reacted its maleimide with MPr, primarily functions through its NHS ester, reacting with amines on a target protein. google.com.pgambeed.com This allows for the attachment of the MPr-containing moiety to a protein. If the MPr is further functionalized with another protein or molecule, this effectively creates a protein-protein or protein-biomolecule conjugate via a stable thioether linkage (from this compound formation) and an amide bond (from this compound reacting with the protein's amine).

Methodologies for Creating Stable Protein Adducts for Research Applications

A common methodology when using SMCC-derived linkers like this compound for protein conjugation involves a two-step process. aatbio.comwindows.netthermofisher.comproteochem.com In the first step, the protein is reacted with the NHS ester of this compound in a suitable buffer at a slightly alkaline pH (typically pH 7.0-9.0) to target primary amines. aatbio.comwindows.netthermofisher.comproteochem.com This step results in the formation of stable amide bonds, attaching the this compound linker to the protein. Excess, unreacted linker is then removed, usually by desalting or dialysis. aatbio.comwindows.netthermofisher.comproteochem.com

In the context of creating protein adducts where the MPr part of this compound is linked to another molecule (e.g., a drug or a peptide), this first step activates the protein with the MPr-containing linker. The stable thioether bond within the this compound structure ensures the integrity of the linker-payload assembly attached to the protein. google.com.pgambeed.com This methodology is crucial for preparing well-defined conjugates for various research applications, including the creation of antibody-drug conjugates or protein-peptide complexes. google.com.pg

Optimization of Reaction Conditions for High Yield and Conjugate Homogeneity

Optimizing reaction conditions is essential to maximize conjugation yield and improve conjugate homogeneity when using NHS ester chemistry with linkers like this compound. Key factors include pH, reaction time, temperature, and the choice of buffer.

The reaction between NHS esters and primary amines is most efficient at slightly alkaline pH, typically between 7.0 and 9.0. aatbio.comwindows.netthermofisher.comproteochem.com However, the NHS ester group is susceptible to hydrolysis in aqueous solutions, particularly at higher pH, which competes with the conjugation reaction. windows.netthermofisher.com Therefore, a balance must be struck to favor amine reactivity while minimizing hydrolysis. Reactions are commonly performed at pH 7.2-7.5. windows.netthermofisher.comproteochem.com

Reaction time and temperature also influence the outcome. Reactions are often carried out at room temperature for a defined period, typically 30 minutes to a few hours. proteochem.com While higher temperatures can increase reaction rates, they may also increase protein degradation or denaturation. Lower temperatures, such as 4°C, can be used to slow down the reaction and hydrolysis, potentially improving control, although longer reaction times may be required. proteochem.com

The buffer composition is also critical. Buffers containing primary amines (e.g., Tris) or thiols should be avoided during the NHS ester reaction step as they will compete with the protein's amine groups for reaction with the linker. thermofisher.com Phosphate-buffered saline (PBS) is a commonly used and suitable buffer for this chemistry. thermofisher.comproteochem.com

Antibody-Biomolecule Conjugation in Research Models

This compound plays a significant role in the conjugation of antibodies to other biomolecules, particularly in the context of developing Antibody-Drug Conjugates (ADCs) for targeted therapy research. google.com.pg In ADC preparation using this compound, 3-mercaptopropanoic acid (MPr) is first reacted with SMCC via its maleimide group. google.com.pgambeed.com This forms this compound, which contains a stable thioether linkage and a reactive NHS ester. google.com.pgambeed.com The MPr portion can be pre-conjugated to a drug payload containing a compatible functional group (or the drug can be attached after this compound is formed). The resulting drug-linker structure, incorporating the this compound moiety, is then conjugated to the antibody through the reaction of the NHS ester with accessible lysine residues on the antibody. google.com.pg

Linker Design Considerations for SMCC-Based Antibody Conjugates

The design of linkers for antibody conjugates, such as antibody-drug conjugates (ADCs), is critical for their efficacy, stability, and safety diva-portal.orgrsc.org. SMCC-based linkers are frequently employed in ADC development rsc.orgnih.govacs.org. The design considerations for these linkers focus on several key aspects:

Reactivity and Selectivity: The NHS ester and maleimide groups of SMCC-derived linkers offer selective reactivity towards amines (primarily lysine residues on antibodies) and thiols (often introduced cysteine residues or reduced interchain disulfide bonds), respectively thermofisher.comwindows.netacs.org. This allows for controlled coupling to specific sites on the antibody, influencing the drug-to-antibody ratio (DAR) and conjugate homogeneity nih.govacs.org.

Cleavability vs. Non-Cleavability: SMCC-based linkers are typically non-cleavable, meaning the payload is released upon lysosomal degradation of the antibody within the target cell biochempeg.comunipd.it. This contrasts with cleavable linkers that are designed to release the payload in response to specific intracellular conditions (e.g., enzymatic cleavage, low pH, or reducing environment) biochempeg.com. The choice between cleavable and non-cleavable linkers impacts the mechanism of drug release and potential bystander effects rsc.orgbiochempeg.com. The SMCC linker in trastuzumab emtansine (Kadcyla), for instance, is a non-reducible thioether linker, and the active metabolite is released after lysosomal processing biochempeg.comunipd.it.

This compound, with its NHS ester and carboxylic acid functionalities linked by a structure derived from SMCC and MPr, offers a different set of reactive handles compared to SMCC for antibody conjugation google.com.pgnih.gov. The presence of the carboxylic acid could potentially be used for further conjugation steps or to influence the charge and solubility of the resulting conjugate. Research has explored the use of this compound as a linker in the preparation of ADCs .

Evaluation of Linker Stability in in vitro Biological Milieus (e.g., serum, buffer systems)

The stability of the linker in biological fluids, particularly in serum, is a critical factor for the in vivo performance of antibody conjugates rsc.orgrsc.orgoup.com. Premature cleavage of the linker in circulation can lead to systemic release of the payload, resulting in off-target toxicity and reduced efficacy .

SMCC-derived linkers, with their stable thioether bond formed upon reaction of the maleimide with a thiol, generally exhibit good stability in serum compared to linkers with less stable linkages like disulfides or hydrazones biochempeg.com. The cyclohexane (B81311) ring in SMCC contributes to the stability of the maleimide group against hydrolysis thermofisher.comwindows.net. However, the succinimide (B58015) ring within the thioether linkage can undergo hydrolysis or ring opening, which might affect the long-term stability of the conjugate rsc.org. Studies have investigated the rate of thiosuccinimide ring opening and its correlation with linker stability and in vivo potency rsc.org.

Evaluating linker stability typically involves incubating the conjugate in serum or various buffer systems that mimic physiological conditions and then analyzing the release of the payload or changes in the conjugate structure over time using techniques such as chromatography or mass spectrometry oup.com. Research findings on the stability of SMCC-based ADCs in serum have shown that while generally stable, factors like oxidation can affect linker integrity oup.com.

Specific data on the stability of this compound conjugates in biological milieus would be essential to fully understand its performance. Given its structure, which includes a thioether bond similar to that in SMCC conjugates, it is expected to exhibit reasonable stability. However, the presence of the free carboxylic acid group might influence its interactions and potential degradation pathways compared to a conjugate formed solely with SMCC.

Nanoparticle Surface Functionalization via SMCC-Derived Linkers

Nanoparticles are increasingly used in drug delivery, imaging, and diagnostics, and their surface functionalization with biomolecules is crucial for targeted delivery and improved performance nih.gov. SMCC-derived linkers provide a versatile tool for conjugating a variety of molecules to the surface of different types of nanoparticles thermofisher.comnih.govscielo.broceannanotech.comraybiotech.com.

Conjugation to Inorganic Nanoparticles (e.g., Gold Nanoparticles, Quantum Dots)

Inorganic nanoparticles like gold nanoparticles (AuNPs) and quantum dots (QDs) possess unique optical and electronic properties that make them attractive for various biomedical applications nih.govoceannanotech.comrsc.org. Functionalizing the surface of these nanoparticles with biomolecules using SMCC-derived linkers enables targeted delivery and enhanced functionality thermofisher.comnih.govscielo.broceannanotech.comraybiotech.com.

SMCC and its water-soluble analog, sulfo-SMCC, are commonly used for conjugating amine- or thiol-containing molecules to the surface of nanoparticles that have complementary reactive groups thermofisher.comscielo.broceannanotech.comraybiotech.com. For example, nanoparticles with amine-rich surfaces can be reacted with the NHS ester of SMCC or sulfo-SMCC, creating maleimide-activated nanoparticles that can then be conjugated to thiol-containing biomolecules like peptides, proteins (e.g., antibodies), or thiolated DNA thermofisher.comnih.govscielo.broceannanotech.comraybiotech.com. Alternatively, nanoparticles functionalized with thiol groups can react directly with the maleimide of SMCC-derived linkers that have been previously conjugated to an amine-containing molecule.

Research has demonstrated the successful conjugation of DNA to polymer-coated quantum dots using maleimide chemistry, highlighting the efficiency and stability of the resulting conjugates nih.gov. Similarly, SMCC has been used to activate amine-terminated quantum dots for conjugation to thiol-containing proteins oceannanotech.comraybiotech.comresearchgate.net. Gold nanoparticles can also be functionalized using SMCC-based linkers for various applications, including imaging and sensing nih.govacs.org.

While specific studies detailing the use of this compound for direct conjugation to inorganic nanoparticles like AuNPs or QDs are less prevalent in the immediate search results, its structural similarity to SMCC suggests its potential applicability in similar conjugation strategies. The presence of the carboxylic acid group in this compound could offer additional avenues for attachment or further surface modifications of the nanoparticles.

Functionalization of Polymeric and Lipid Nanocarriers

Polymeric and lipid-based nanoparticles, such as liposomes and polymeric micelles, are widely explored as drug delivery systems due to their ability to encapsulate and protect therapeutic agents nih.gov. Surface functionalization of these nanocarriers with targeting ligands or other biomolecules can improve their targeting specificity, cellular uptake, and reduce off-target effects nih.govnih.gov.

SMCC-derived linkers can be employed to attach amine- or thiol-containing ligands to the surface of polymeric and lipid nanocarriers that have been appropriately functionalized. For instance, if a polymeric nanoparticle has surface amine groups, it can be activated with SMCC or sulfo-SMCC and subsequently conjugated to a thiol-containing targeting ligand. Conversely, if the nanocarrier has surface thiol groups, it can react with a maleimide-containing molecule that is already linked to a targeting ligand.

Research has shown the use of sulfo-SMCC as a crosslinking agent to modify the surface of polymeric micelles with targeting aptamers for targeted drug delivery nih.gov. This demonstrates the utility of SMCC-derived linkers in functionalizing organic nanocarriers.

This compound, with its NHS ester and carboxylic acid groups, could be used to functionalize polymeric or lipid nanocarriers. The NHS ester could react with amine groups on the nanocarrier surface or on a pre-attached polymer. The carboxylic acid could potentially be used for further conjugation or to influence the surface charge of the nanocarrier, impacting its interaction with biological environments and cells.

Strategies for Ligand-Directed Nanoparticle Assembly in Research Platforms

Ligand-directed assembly strategies involve using molecules that can bind to specific targets (ligands) to guide the formation or arrangement of nanoparticles chemrxiv.orgrsc.orgnih.gov. This approach can be used in research platforms for creating complex nanostructures, assembling nanoparticles at specific cellular locations, or developing targeted diagnostic and therapeutic systems.

While the search results did not provide specific examples of this compound being used directly in nanoparticle assembly, SMCC-derived linkers and the underlying maleimide chemistry are relevant to ligand-directed approaches. Ligand-directed labeling strategies often utilize reactive groups, such as maleimides, attached to a targeting ligand to covalently modify molecules in the vicinity of the target chemrxiv.orgnih.gov. By conjugating ligands to nanoparticles using SMCC-derived linkers, researchers can create targeted nanoparticles that accumulate at specific sites. Subsequent interactions or reactions, potentially guided by the proximity of the nanoparticles, could be considered a form of ligand-directed assembly or localization in a broader sense.

Applications of Smcc Based Conjugates in Academic Research Platforms

Development of Molecular Probes for Fundamental Biological Research

SMCC and Sulfo-SMCC are instrumental in synthesizing molecular probes used to investigate fundamental biological events, enabling visualization and tracking of biomolecules within complex systems.

Fluorescent labeling is a cornerstone of biological imaging, allowing researchers to visualize the localization and dynamics of proteins and peptides. SMCC-based crosslinkers are employed to covalently attach fluorescent dyes and tracers to proteins and peptides. fishersci.no This conjugation typically occurs between amine groups on the biomolecule and the NHS ester of SMCC or Sulfo-SMCC, followed by reaction with a sulfhydryl-containing fluorescent tag, or vice versa. For instance, SMCC has been used to conjugate fluorescently labeled streptavidin to cysteine-modified peptides, enabling studies of nuclear transport mechanisms through fluorescence imaging. iris-biotech.de Certain fluorescent protein labeling kits also utilize SMCC conjugation methods. huggingface.co The resulting fluorescently labeled conjugates serve as probes for various imaging studies, providing insights into cellular structures, protein-protein interactions, and molecular trafficking.

SMCC-based conjugates are utilized in the development of imaging agents for both in vitro and ex vivo studies. These agents often involve coupling targeting molecules, such as antibodies or peptides, to detectable labels like radioisotopes, fluorescent dyes, or nanoparticles. For example, Sulfo-SMCC has been employed as a crosslinker to conjugate antibodies to iron oxide nanoparticles, creating dual-modality imaging probes for SPECT/MR imaging of tumors in in vitro cell binding studies and ex vivo biodistribution analysis. mit.edu While other conjugation strategies exist for creating nanoparticle-antibody conjugates for imaging, SMCC-based methods have been explored, although challenges with conjugate stability in aqueous solutions have been noted in some contexts. Near-infrared labeled antibody-drug conjugates, where the drug is linked via an SMCC linker, have also been evaluated using in vivo and ex vivo imaging to study their biodistribution and tumor targeting in preclinical models.

Fluorescent Labeling of Proteins and Peptides for Imaging Studies

Immunoassay Development and Diagnostics Research

The ability of SMCC-based crosslinkers to conjugate antigens, antibodies, and enzymes is critical for the development of sensitive and specific immunoassays, which are fundamental tools in diagnostics research.

SMCC and Sulfo-SMCC are valuable reagents for preparing immunoconjugates, including enzyme-antibody conjugates and hapten-carrier protein conjugates, which are essential components of various immunoassay formats like ELISA. uni.lu By conjugating detection enzymes, such as horseradish peroxidase (HRP), to antibodies using SMCC or Sulfo-SMCC, researchers can create highly sensitive probes for detecting target antigens. The conjugation process typically involves the reaction of the crosslinker with primary amines on the antibody and sulfhydryl groups on the enzyme, forming a stable linkage that preserves the biological activity of both components. mit.edu Furthermore, SMCC has been used to conjugate capture antibodies to peptide tags, facilitating their oriented immobilization on assay surfaces for enhanced analyte capture and improved immunoassay sensitivity and specificity.

SMCC-based conjugation strategies contribute to the development of high-throughput screening (HTS) platforms, particularly in the context of antibody-drug conjugate (ADC) research and immunoassay development. Microscale conjugation methods utilizing SMCC-based linkers have been developed to enable parallel preparation and screening of ADCs using small quantities of antibodies, significantly increasing throughput in early-stage research. These methods can be implemented in multi-well plate formats, facilitating the rapid evaluation of numerous antibody candidates. The use of techniques like Protein A immobilization can further streamline the process, enabling parallel conjugations and enhancing efficiency for HTS applications. Additionally, the application of SMCC-conjugated capture antibodies in universal planar immunoassay formats allows for the development of high-sensitivity detection methodologies suitable for screening antibody pairs against various analytes in a high-throughput manner.

Conjugation of Antigens and Antibodies for Enhanced Assay Sensitivity and Specificity

Biomolecular Engineering and Scaffold Design

SMCC-based crosslinkers are also applied in biomolecular engineering and the design of functional scaffolds, particularly in the field of tissue engineering.

Sulfo-SMCC has been utilized to chemically immobilize growth factors, such as bone morphogenetic protein-2 (BMP-2), onto the surface of biomaterial scaffolds, including collagen-based and polycaprolactone (B3415563) (PCL) scaffolds, for bone tissue engineering applications. This conjugation strategy aims to improve the adhesion and controlled release of the growth factor from the scaffold, thereby enhancing its ability to promote cell differentiation and tissue regeneration. The conjugation typically involves the reaction of Sulfo-SMCC with amine groups on the scaffold surface and cysteine residues within the protein. Similarly, Sulfo-SMCC has been used to immobilize cell adhesion peptides, such as RGD peptides, onto scaffold surfaces to improve cell attachment and facilitate favorable interactions between cells and the scaffold material, which is crucial for tissue integration and regeneration. Beyond tissue engineering, SMCC conjugation chemistry has found application in the design of novel biomaterials, such as protein-based conductive films, by enabling the conjugation of proteins to nanoparticles.

Functionalization of Biomaterial Scaffolds for Tissue Engineering Models

Biomaterial scaffolds serve as critical components in tissue engineering, providing structural support and cues to guide cell behavior, tissue regeneration, and wound healing nih.govnih.govrsc.orgacs.org. Functionalizing these scaffolds with biomolecules such as peptides, proteins, and growth factors is a key strategy to enhance their bioactivity and mimic the native extracellular matrix (ECM) environment nih.govacs.org. SMCC and Sulfo-SMCC are frequently employed for this purpose. These linkers can introduce maleimide (B117702) groups onto amine-rich scaffold materials, which can then react with thiol-modified biomolecules, or vice versa, to create stable conjugates scielo.brnih.gov.

For instance, Sulfo-SMCC has been used to chemically link collagen scaffolds with bone morphogenetic protein-2 (BMP-2) to improve bone tissue engineering nih.gov. This conjugation method was shown to slow down BMP-2 release while preserving its biological activity, demonstrating potential for controlled delivery in vivo bone development studies nih.gov. The introduction of maleimide handles onto biomaterials using SMCC allows for the attachment of various peptides and growth factors, leading to the creation of bioactive scaffolds that can modulate specific cellular behaviors like adhesion and proliferation nih.gov.

Data on the effect of functionalization can be crucial in evaluating the success of tissue engineering scaffolds. While specific quantitative data tables directly linked to SMCC functionalization were not extensively detailed across the search results within the strict scope, research indicates that such functionalization leads to observable improvements in cell adhesion and proliferation compared to unconjugated materials or soluble factors rsc.org.

Engineering of Complex Multicomponent Biological Systems for Research Purposes

SMCC-based conjugation is also vital for constructing complex biological systems used in fundamental research. This involves linking different biological entities or integrating biological molecules with synthetic materials to create novel tools or model systems. Examples include the creation of bioconjugates involving nanoparticles, dendrimers, and oligonucleotides.

SMCC has been used to conjugate PAMAM dendrimers to monoclonal antibodies like trastuzumab nih.gov. This conjugation utilizes the reaction between the NHS ester of SMCC and amine groups on the dendrimer (after modification to introduce thiols) and the maleimide group with thiol groups on the antibody, or vice versa nih.gov. Such conjugates are explored for targeted delivery applications, highlighting the role of SMCC in assembling complex, multi-component systems for research into targeted therapies nih.gov.

Quantum dots (QDs), which are fluorescent semiconductor nanocrystals, are another example where SMCC-based conjugation is applied to create complex biological systems for research, particularly in imaging and sensing uniovi.esscielo.br. Sulfo-SMCC has been used to conjugate amine-coated QDs to peptides containing cysteine residues, forming stable thioether linkages scielo.br. These QD bioconjugates are valuable probes for studying cellular interactions and processes uniovi.esscielo.br.

Furthermore, SMCC has been employed in the development of oligonucleotide conjugates, where it links amino-modified DNA to proteins via maleimide-thiol chemistry, demonstrating its utility in creating hybrid biomolecular constructs for various research and bioanalytical applications acs.org.

Targeted Delivery System Research (Pre-clinical and Mechanistic Studies)

Targeted delivery systems aim to deliver therapeutic or diagnostic agents specifically to desired cells or tissues, minimizing off-target effects. SMCC-based linkers play a significant role in the pre-clinical and mechanistic studies of such systems, particularly in the development of ligand-directed conjugates.

Ligand-Directed Conjugates for Cellular Targeting in in vitro Models

Ligand-directed conjugates utilize molecules that bind specifically to receptors or markers on target cells, thereby directing the attached therapeutic or imaging agent to those cells. Antibodies and peptides are common ligands used in this approach mdpi.comnih.govnih.gov. SMCC is a key linker used to attach drugs or other payloads to these targeting ligands, forming conjugates like antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs) mdpi.comnih.gov.

In the development of ADCs, SMCC is frequently used to link cytotoxic drugs (payloads) to antibodies mdpi.comgoogle.com. The NHS ester end of SMCC reacts with primary amines on the antibody, while the maleimide end reacts with a thiol group on the drug (or a modified drug) mdpi.comgoogle.com. This creates a stable, non-cleavable linkage in the case of SMCC itself . Studies using SMCC-linked ADCs, such as those targeting c-Kit in small cell lung cancer, have demonstrated efficient induction of apoptosis in target cells in vitro, with significantly higher cytotoxicity compared to the free drug mdpi.com.

Data from in vitro cytotoxicity studies of SMCC-based ADCs illustrate their potential for targeted therapy. For example, a study on a c-Kit-targeting antibody conjugated to DM1 via SMCC (4C9-DM1) showed IC50 values in the nanomolar range for c-Kit-positive cancer cell lines, which were orders of magnitude lower than for c-Kit-negative lines or with the free drug mdpi.com.

Table 1: In vitro Cytotoxicity of 4C9-DM1 in SCLC Cell Lines mdpi.com

| Cell Line | c-Kit Expression | 4C9-DM1 IC50 | DM1 IC50 |

| H526 | Positive | 158 pM | >100 nM |

| H889 | Positive | 1.4 nM | >100 nM |

| H1048 | Positive | 4 nM | >100 nM |

| H524 | Negative | >100 nM | >100 nM |

Similarly, SMCC has been used in the creation of PDCs for targeting cancer cells nih.gov. Conjugates where doxorubicin (B1662922) was linked to a cancer-targeting peptide via a succinimidyl thioether bond (formed using Sulfo-SMCC) showed higher stability in serum and greater cytotoxicity towards target cancer cells compared to non-cancerous cells nih.gov.

Design of Internalizable Conjugates for Intracellular Delivery Studies in Cell Lines

For many therapeutic applications, particularly with cytotoxic drugs, the conjugate needs to be internalized by the target cell to exert its effect. SMCC-based conjugates, especially ADCs utilizing non-cleavable linkers like SMCC, rely on cellular internalization and subsequent lysosomal degradation to release the active payload . Research in cell lines is crucial for understanding the mechanisms and efficiency of this internalization and intracellular trafficking.

Studies evaluating the internalization of SMCC-based conjugates, such as antibody-dendrimer conjugates, in cell lines like SKBR3 (HER2-positive breast cancer cells) have shown significant uptake and trafficking to lysosomes researchgate.net. This internalization is often receptor-mediated, driven by the targeting ligand nih.govresearchgate.net. The design of these conjugates, including the linker chemistry, plays a role in their internalization efficiency and subsequent intracellular fate rsc.org.

While MPr-SMCC was identified as a compound synthesized from SMCC and 3-mercaptopropanoic acid ambeed.com, its specific applications within the detailed subsections of this outline were not extensively described in the search results beyond its potential role in the synthesis of more complex drug-linker molecules for antibody conjugation ambeed.com. The focus in the literature within these areas is predominantly on SMCC and Sulfo-SMCC as the primary linkers for creating the conjugates used in these research applications.

Emerging Methodologies and Future Research Directions for Mpr Smcc Type Linkers

Integration of SMCC Chemistry with Advanced Bio-orthogonal Ligation Strategies

The integration of traditional SMCC chemistry with advanced bio-orthogonal ligation strategies offers promising avenues for creating more precisely defined and complex bioconjugates. Bio-orthogonal reactions are highly selective chemical transformations that can occur within biological systems without interfering with native biochemical processes.

Hybrid Approaches Combining SMCC Reactions with Click Chemistry Modalities

Hybrid approaches leverage the established reactivity of SMCC's maleimide (B117702) group towards thiols alongside the power of click chemistry modalities to achieve site-specific and efficient conjugations. Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), are known for their high efficiency, modularity, and bio-orthogonality researchgate.netacs.org.

Combining SMCC chemistry with click chemistry might involve initial modification of a biomolecule with an SMCC-type linker, followed by a click reaction to attach a second molecule bearing a complementary click handle. For instance, a protein could be modified with an SMCC linker via lysine (B10760008) residues (NHS ester reaction), introducing a maleimide group. This maleimide could then be reacted with a thiol-containing molecule that also possesses an azide (B81097) or alkyne handle. Subsequently, a click reaction could be performed between this handle and a molecule functionalized with a complementary alkyne or azide (for CuAAC or SPAAC), or a tetrazine (for inverse-electron-demand Diels-Alder with strained alkynes/trans-cyclooctenes) researchgate.netacs.orgnih.gov.

This hybrid approach allows for multi-step conjugations or the incorporation of multiple payloads or probes with different chemistries. Research in this area focuses on optimizing reaction conditions to ensure compatibility between the SMCC reaction and the chosen click chemistry, as well as developing linkers that present both functionalities or are amenable to sequential reactions. The TCO-tetrazine click chemistry, for example, is highlighted for its exceptional kinetics and chemoselectivity under physiological conditions, making it suitable for in situ conjugations nih.gov. Studies have explored using SMCC linkers to functionalize components which are then conjugated via bio-orthogonal click reactions nih.gov.

Chemoenzymatic Conjugation in Conjunction with SMCC Linker Architectures

Chemoenzymatic conjugation utilizes enzymes to facilitate site-specific modification of biomolecules, offering a higher degree of control over the conjugation site compared to traditional chemical methods that target naturally occurring amino acid residues like lysine or cysteine, which can lead to heterogeneous mixtures researchgate.netmedchemexpress.comrsc.org. SMCC linker architectures can be integrated into chemoenzymatic strategies by designing linkers that are substrates for specific enzymes or by using enzymes to introduce functional groups that are then reactive with SMCC-type linkers.

For example, transglutaminases can be used to specifically modify glutamine residues on proteins with amine-containing molecules medchemexpress.comrsc.org. If an SMCC-type linker is designed with a terminal amine, it could potentially be site-specifically attached to a protein via enzymatic transglutamination. Alternatively, enzymes could be used to introduce unnatural amino acids containing functional groups like thiols at specific sites, which could then be selectively targeted by the maleimide group of an SMCC linker rsc.org.

This approach can lead to the creation of more homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR) and conjugation site, which is crucial for the pharmacokinetic and pharmacodynamic properties of ADCs njbio.com. While traditional methods using SMCC can result in heterogeneous DARs by reacting with multiple lysine or cysteine residues researchgate.netnjbio.com, chemoenzymatic methods offer a path towards more controlled conjugation using SMCC-type linkers. Research findings indicate that chemoenzymatic payload coupling can occur site-specifically, leading to more defined conjugates compared to reactions of reduced interchain cysteines with maleimide-modified payloads researchgate.net.

Computational Modeling and Simulation in Linker Design and Conjugation Prediction

Computational modeling and simulation are increasingly valuable tools in the design and optimization of linkers, including SMCC-type linkers, and in predicting the outcomes of bioconjugation reactions. These approaches can reduce the need for extensive experimental screening and provide insights into the behavior of bioconjugates at a molecular level itn.ptresearchgate.netoup.com.

Predicting Conjugation Efficiency and Stability of SMCC-Derived Constructs

Computational methods can be used to predict the efficiency of the conjugation reaction between SMCC-derived linkers and biomolecules, as well as the stability of the resulting bioconjugates. Factors influencing conjugation efficiency, such as steric hindrance, accessibility of reactive groups, and reaction kinetics, can be modeled oup.com. Molecular dynamics simulations can provide insights into the conformational flexibility of the linker and its impact on reactivity.

Predicting the stability of SMCC-derived constructs in biological environments, such as plasma, is crucial for minimizing off-target toxicity creative-biolabs.comcreative-biolabs.com. Computational models can simulate the potential for linker cleavage or degradation under various conditions, helping to identify potential liabilities in the linker design itn.pt. Studies have compared the plasma stability of SMCC-based conjugates with those utilizing other linkers, with computational approaches potentially aiding in understanding the reasons behind observed differences creative-biolabs.comnih.gov.

Rational Design of Next-Generation SMCC Analogues with Enhanced Reactivity and Selectivity

Computational modeling facilitates the rational design of next-generation SMCC analogues with enhanced reactivity towards specific functional groups and improved selectivity. By analyzing the electronic and steric properties of the linker and the target residues on the biomolecule, computational chemists can design modifications to the SMCC structure that favor reaction at desired sites itn.ptoup.com.

Furthermore, computational approaches can help in designing linkers that are stable in circulation but readily cleave at the target site, a key challenge in ADC development creative-biolabs.comnih.gov. This might involve incorporating cleavable moieties into the linker structure and using simulations to predict their cleavage rates under different enzymatic or pH conditions relevant to the tumor microenvironment creative-biolabs.com. The rational design process, informed by computational insights, aims to create linkers that improve the therapeutic index of bioconjugates by maximizing efficacy at the target site while minimizing systemic toxicity nih.gov.

Advanced Analytical Characterization of Complex Bioconjugates

The increasing complexity of bioconjugates synthesized using linkers like SMCC necessitates the use of advanced analytical techniques for comprehensive characterization. These techniques are essential for confirming the success of the conjugation, determining the structural integrity of the conjugate, and assessing critical quality attributes such as drug-to-antibody ratio (DAR), conjugation site heterogeneity, and stability njbio.comnih.govchromatographyonline.comresearchgate.net.

Mass spectrometry (MS), particularly high-resolution accurate-mass (HRAM) MS, plays a vital role in the characterization of bioconjugates. Techniques such as intact mass analysis, subunit analysis, and peptide mapping coupled with liquid chromatography (LC-MS) can provide detailed information on the molecular weight of the conjugate, the distribution of drug molecules (DAR), and the specific amino acid residues that have been modified by the linker nih.govchromatographyonline.comresearchgate.net. Peptide mapping is considered fundamental for confirming the sequence of the antibody and determining the site and level of drug conjugation chromatographyonline.com.

Chromatographic methods, including size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and ion exchange chromatography (IEX), are used to assess the purity and homogeneity of the bioconjugate. SEC can detect aggregates and fragments, while HIC and IEX can separate conjugate species based on hydrophobicity and charge, respectively, providing insights into DAR distribution and charge heterogeneity nih.govchromatographyonline.com.

Other techniques such as capillary electrophoresis (CE) and UV-Vis spectroscopy are also employed. CE can be used to assess charge heterogeneity and sometimes DAR, while UV-Vis spectroscopy is often used to determine the concentration of the antibody and the conjugated drug, allowing for the calculation of the average DAR nih.govresearchgate.net. Advanced analytical characterization is crucial throughout the development process, from early-stage research and process development to quality control and stability testing njbio.comnih.govchromatographyonline.com.

Mass Spectrometry-Based Characterization of Conjugation Sites and Heterogeneity

Mass spectrometry (MS) plays a critical role in the comprehensive characterization of bioconjugates formed using SMCC-type linkers. MS-based techniques are essential for determining key parameters such as the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to the antibody nih.govnih.gov. However, traditional conjugation methods often result in heterogeneous mixtures with varying DAR values and different conjugation sites on the protein, presenting a significant challenge in characterization nih.govuniroma1.it.

Advanced MS methods, including high-resolution ion mobility spectrometry coupled to mass spectrometry (IMS-MS), are being explored to rapidly and simultaneously characterize the drug load profile and determine the weighted average DAR in different parts of the antibody, such as the heavy and light chains nih.gov. These techniques can provide higher resolution separations for large ions compared to conventional methods nih.gov. LC-MS analysis is also commonly used to assess the incorporation of cytotoxic agents and evaluate product profiles researchgate.net.

Characterizing conjugation site heterogeneity is crucial because the location of payload attachment can influence the conjugate's properties, including its charge, hydrophobicity, and potentially its pharmacokinetics and thermostability nih.gov. While conventional methods targeting lysine or cysteine residues often lead to heterogeneity due to the multiple available reactive sites, novel site-specific conjugation approaches are being developed to achieve more homogenous products with defined stoichiometry uniroma1.itresearchgate.net. MS is vital for confirming the success of these site-specific strategies and analyzing the resulting conjugate distribution researchgate.net.

Biophysical Techniques for Assessing Conjugate Integrity and Functional Retention in Research Settings

Beyond mass spectrometry, a range of biophysical techniques are employed to assess the integrity and functional retention of bioconjugates utilizing SMCC-type linkers in research settings. These techniques provide insights into the physical and functional characteristics of the conjugate, which are critical for predicting their behavior and efficacy.

Analytical methods commonly used to assess the physicochemical properties of ADCs and other immunoconjugates include chromatography and electrophoresis nih.gov. These techniques can help evaluate the purity of the conjugate and identify potential aggregation or fragmentation. Biophysical methods can also be used to study the interactions between the conjugate and its target, which is fundamental to its mechanism of action science.gov.

Functional retention is assessed by evaluating whether the conjugated biomolecule retains its intended biological activity after conjugation. For ADCs, this includes confirming that the antibody still binds specifically to its target antigen and that the conjugated payload remains potent upon release or processing within the cell uniroma1.itresearchgate.net. Biophysical techniques, such as binding assays (e.g., ELISA, surface plasmon resonance) and cell-based functional assays, are used to confirm target binding specificity and assess the biological activity of the conjugate researchgate.net.

Prospective Research Avenues for SMCC-Type Linkers in Expanding Bioconjugate Applications

Prospective research into SMCC-type linkers is focused on addressing current limitations and expanding their utility in a broader range of bioconjugate applications. While SMCC has been successful in approved ADCs like trastuzumab emtansine (Kadcyla), challenges related to conjugate heterogeneity and linker stability in circulation persist nih.govnih.govnih.gov.

One major avenue of research involves developing modified or novel SMCC-type linkers with improved stability profiles. Efforts are directed towards designing linkers that are more resistant to degradation in the circulatory system while still allowing for efficient payload release at the target site nih.gov. This includes exploring alternative maleimide chemistries or incorporating features that promote self-stabilization nih.gov.

Another significant area of focus is the development and implementation of site-specific conjugation methods that utilize or are compatible with SMCC-type linkers. By controlling the exact location of conjugation on the biomolecule, researchers aim to produce more homogenous conjugates with defined DARs and potentially improved pharmacokinetic and pharmacodynamic properties uniroma1.itresearchgate.net. This involves exploring enzymatic methods, genetic engineering to introduce specific reactive amino acids, or utilizing native glycosylation sites uniroma1.itresearchgate.net.

Furthermore, research is exploring the application of SMCC-type linkers beyond traditional ADCs. Their heterobifunctional nature makes them valuable tools for conjugating proteins to other entities such as nanoparticles, imaging agents, or nucleic acids for various research and potential therapeutic applications wikipedia.orggoogle.com. Future research may focus on optimizing SMCC-type linkers for these specific applications, considering factors such as the size and nature of the conjugated entity and the desired release mechanism. The development of novel linkers and conjugation strategies is crucial for the continued expansion of bioconjugate applications in targeted delivery, diagnostics, and research nih.govgoogle.comnjbio.com.

Q & A

Q. How can researchers design studies to explore novel applications of this compound in emerging fields (e.g., targeted drug delivery)?

- Methodological Answer :

- Conduct structure-activity relationship (SAR) studies with modified derivatives (e.g., PEGylated this compound).

- Use in vitro models (e.g., 3D tumor spheroids) to assess targeting efficiency.

- Compare with established crosslinkers (e.g., SMCC) in terms of conjugation efficiency and cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.